![molecular formula C24H25N3O7S B2794062 diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921092-89-9](/img/structure/B2794062.png)

diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

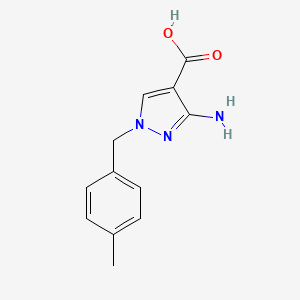

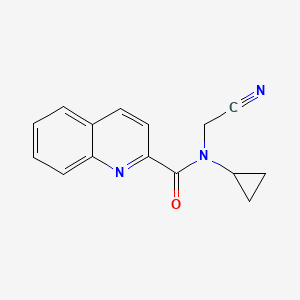

This compound is a derivative of pyrrolidine-2,5-dione . It is part of a series of original hybrid pyrrolidine-2,5-dione derivatives that have shown potent anticonvulsant properties . The molecule consists of two approximately planar moieties .

Synthesis Analysis

The synthesis of similar compounds involves an optimized coupling reaction . For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .Molecular Structure Analysis

The molecular structure of similar compounds consists of two approximately planar moieties . The dihedral angle between these fragments is 63.70 (5)° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and reactions with secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .Applications De Recherche Scientifique

The compound , diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was first reported in the literature in 1899 . Surprisingly, there have been no further references to it since then, and the only experimental data available pertains to its melting point.

Synthesis and Structure

The compound was synthesized by reacting the dibromo analogue with an excess of potassium iodide in boiling ethanol. Its UV spectrum showed strong absorptions in the range of 200–354 nm, and its IR spectrum exhibited a prominent C=O absorption at 1686 cm⁻¹. Notably, the NMR spectra confirmed the presence of OH (at 9.55 ppm) and a remarkably shielded C–I signal (at 88.6 ppm) due to the heavy atom shielding effect of iodine . The X-ray structure revealed steric congestion around the central six-membered ring, resulting in the ester groups being nearly orthogonal to the plane of the benzene ring .

Potential Applications

Now, let’s explore some unique applications for this compound:

- Anticonvulsant Research:

- Considering the compound’s unique structure, it might be worth exploring its potential as an anticonvulsant agent. Researchers could investigate its effects on neuronal excitability and evaluate its activity in animal models of epilepsy .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

diethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O7S/c1-3-33-23(31)20-16-10-11-26(24(32)34-4-2)13-17(16)35-22(20)25-21(30)14-6-5-7-15(12-14)27-18(28)8-9-19(27)29/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMQZXBXNMMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-N-[(2S,3R,4R)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B2793979.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2793987.png)

![4,7,8-Trimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793992.png)

![1-{[3-(4-Methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2793993.png)

![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)-4-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2794001.png)

![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid](/img/structure/B2794002.png)